molecular formula C9H16O B6151990 1-ethylcyclohexane-1-carbaldehyde CAS No. 1233805-50-9

1-ethylcyclohexane-1-carbaldehyde

Cat. No.: B6151990
CAS No.: 1233805-50-9
M. Wt: 140.22 g/mol
InChI Key: QCDIZJDGYAZJDS-UHFFFAOYSA-N
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Description

1-Ethylcyclohexane-1-carbaldehyde (C₉H₁₆O) is a cyclohexane derivative featuring an ethyl group (-CH₂CH₃) and an aldehyde (-CHO) moiety attached to the same carbon atom of the cyclohexane ring. This compound is notable for its role in organic synthesis, particularly in constructing complex polycyclic frameworks. For instance, in iron-catalyzed [2 + 2 + m] annulation reactions with benzene-linked 1,n-enynes, this compound facilitates the formation of fused- or spiro-polycyclic products such as 3n and 3o (Fig. 1). The ethyl substituent’s steric and electronic properties influence reaction pathways, often leading to distinct regioselectivity compared to smaller substituents like methyl.

Structurally, the compound’s rigidity and substituent positioning make it a valuable scaffold for studying steric effects in cycloaddition reactions. While direct physical property data (e.g., melting point, solubility) are absent in the provided evidence, collision cross-section (CCS) predictions for structurally similar compounds (e.g., 1-ethoxycyclohexane-1-carbaldehyde) suggest that alkyl substituents significantly affect molecular shape and size, which may correlate with chromatographic behavior or intermolecular interactions.

Properties

CAS No.

1233805-50-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-ethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-2-9(8-10)6-4-3-5-7-9/h8H,2-7H2,1H3

InChI Key

QCDIZJDGYAZJDS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, followed by oxidation to introduce the aldehyde group. Another method includes the hydroformylation of 1-ethylcyclohexene, where the double bond is converted into an aldehyde group using a rhodium catalyst under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroformylation processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to balance the reaction rate and selectivity, often involving temperatures ranging from 100-150°C and pressures of 20-50 atm.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can participate in substitution reactions, such as halogenation, where it is replaced by a halogen atom under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst

Major Products:

    Oxidation: 1-Ethylcyclohexane-1-carboxylic acid

    Reduction: 1-Ethylcyclohexane-1-methanol

    Substitution: 1-Haloethylcyclohexane derivatives

Scientific Research Applications

1-Ethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethylcyclohexane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. Additionally, the compound can participate in condensation reactions, forming larger molecules through the elimination of water.

Comparison with Similar Compounds

1-Methylcyclohexane-1-carbaldehyde (C₈H₁₄O)

  • Reactivity : In the same iron-catalyzed annulation reaction, the methyl-substituted analog (compound 2b ) produces 3m , a tetracyclic hydrobenzo-phenanthridine, in a regiospecific manner. The smaller methyl group allows cyclization to occur exclusively at the methylene position.
  • Steric Influence : The reduced steric bulk of the methyl group minimizes steric hindrance, favoring a single reaction pathway.

1-Ethylcyclohexane-1-carbaldehyde (C₉H₁₆O)

  • Reactivity : The ethyl substituent induces comparative yields of two products (3n and 3o ). The larger ethyl group likely destabilizes certain transition states or intermediates, enabling alternative cyclization pathways.
  • Steric Influence : Increased steric hindrance alters regioselectivity, highlighting the substituent’s role in modulating reaction outcomes.

1-Ethoxycyclohexane-1-carbaldehyde (C₉H₁₆O₂)

  • Physical Properties : Predicted CCS values for its [M+H]+ adduct (135.7 Ų) and [M+Na]+ adduct (146.2 Ų) reflect a larger molecular footprint compared to alkyl-substituted analogs.

Structural and Stereochemical Variations

Stereoisomers such as (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde (C₁₀H₁₈O) and (1R,3S)-3-ethyl-3-methylcyclohexane-1-carbaldehyde demonstrate how stereochemistry can influence spatial arrangement. However, the provided evidence lacks direct reactivity or property comparisons between these stereoisomers and this compound, suggesting an area for further study.

Key Findings

Steric Effects : Larger substituents (e.g., ethyl vs. methyl) significantly alter reaction pathways and product distributions in annulation reactions.

Electronic Effects : Electron-donating groups (e.g., ethoxy) may stabilize intermediates differently but require further experimental validation.

Structural Complexity : Stereoisomeric variants (e.g., ethyl-methyl derivatives) highlight the need for studies correlating stereochemistry with reactivity.

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